molecular formula C21H22N4O2 B4432954 (2-ETHOXY-1-NAPHTHYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE

(2-ETHOXY-1-NAPHTHYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE

Cat. No.: B4432954
M. Wt: 362.4 g/mol
InChI Key: RHSWLNQOCUGBML-UHFFFAOYSA-N
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Description

(2-ETHOXY-1-NAPHTHYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthyl group, a pyrimidinyl group, and a piperazino group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

(2-ethoxynaphthalen-1-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-2-27-18-9-8-16-6-3-4-7-17(16)19(18)20(26)24-12-14-25(15-13-24)21-22-10-5-11-23-21/h3-11H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSWLNQOCUGBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ETHOXY-1-NAPHTHYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method includes the coupling of 2-ethoxy-1-naphthylamine with 4-(2-pyrimidinyl)piperazine under specific reaction conditions. The reaction often requires the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-ETHOXY-1-NAPHTHYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-ETHOXY-1-NAPHTHYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it valuable for understanding cellular processes.

Medicine

In medicine, this compound has potential therapeutic applications. It can be used as a lead compound for developing new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2-ETHOXY-1-NAPHTHYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting cellular processes like signal transduction or metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific structural features, which confer unique reactivity and potential applications. Its combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-ETHOXY-1-NAPHTHYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
Reactant of Route 2
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(2-ETHOXY-1-NAPHTHYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE

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